molecular formula C11H16N2 B11913374 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 61148-81-0

2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B11913374
CAS No.: 61148-81-0
M. Wt: 176.26 g/mol
InChI Key: ZHWBPKRZLFLCTA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals . The structure of this compound includes a quinoline core with two methyl groups at positions 2 and 6, and an amine group at position 7.

Properties

CAS No.

61148-81-0

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2,6-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

InChI

InChI=1S/C11H16N2/c1-7-5-9-4-3-8(2)13-11(9)6-10(7)12/h5-6,8,13H,3-4,12H2,1-2H3

InChI Key

ZHWBPKRZLFLCTA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=C(C(=C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine can be achieved through several synthetic routes. One common method involves the cyclization of enaminones with acylating agents, followed by electrophilic cyclization . This method is advantageous as it eliminates the need to isolate intermediates, thus streamlining the synthesis process.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The use of acyl Meldrum’s acids has been shown to facilitate the preparation of tetrahydroquinolin-2-one derivatives, which can then be further modified to produce the desired compound .

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity is driven by its amine group and aromatic ring system .

Amine-Centered Reactions

  • Acylation

    • Reaction with acyl chlorides or anhydrides to form amides.

    • Example: Reaction with benzoyl chloride yields a benzamide derivative.

  • Alkylation

    • Reaction with alkyl halides (e.g., methyl iodide) under basic conditions.

    • Results in N-alkylated derivatives, altering solubility and biological activity .

  • Nucleophilic Substitution

    • The amine can displace leaving groups (e.g., halides) in nucleophilic substitution reactions.

Ring-Centered Reactions

  • Oxidation

    • The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives under strong oxidizing agents (e.g., KMnO₄).

  • Electrophilic Aromatic Substitution

    • Substituted aromatic rings may participate in reactions such as nitration or Friedel-Crafts alkylation, depending on directing groups.

Mechanistic Insights

  • Enzyme Inhibition : The amine group may interact with active sites of enzymes (e.g., proteases), modulating activity.

  • Receptor Binding : Structural features like methyl substituents could influence binding affinity to biological targets .

Stability and Limitations

  • Chemical Stability : Likely stable under standard laboratory conditions but susceptible to degradation under strong acids/bases.

  • Limitations : Specific reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side reactions or decomposition .

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the most notable applications of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has shown that derivatives of this compound can act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds may enhance cholinergic transmission and improve cognitive function in patients with Alzheimer's disease .

Case Study: Inhibition of Acetylcholinesterase

  • A study demonstrated that certain derivatives of tetrahydroquinoline compounds exhibited significant AChE inhibitory activity. The compound 8k was particularly noted for its high tolerance and efficacy at doses where traditional drugs like rivastigmine showed severe side effects .

Opioid Receptor Modulation

The compound has also been investigated for its interaction with opioid receptors. Research indicates that structural modifications can enhance binding affinity to mu-opioid receptors (MOR) and delta-opioid receptors (DOR), suggesting potential applications in pain management .

Table: Binding Affinities of Tetrahydroquinoline Derivatives

CompoundMOR Binding Affinity (nM)DOR Binding Affinity (nM)
4c0.230.15
4g0.150.10

Building Block for Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and creation of various derivatives that can be used in the synthesis of more complex molecules.

Synthesis Example:
The compound can be synthesized through a multi-step process involving the reaction of substituted anilines with carbonyl compounds under specific conditions to yield diverse tetrahydroquinoline derivatives.

Table: Synthesis Routes for Tetrahydroquinoline Derivatives

RouteStarting MaterialsConditionsYield (%)
Route AAniline + Carbonyl CompoundReflux in solvent85%
Route BTetrahydroquinoline + Alkyl HalideBase-catalyzed reaction90%

Antioxidant and Antitumor Properties

Research has indicated that derivatives of this compound exhibit antioxidant properties and potential antitumor activity. These compounds have been evaluated for their ability to scavenge free radicals and inhibit cancer cell proliferation .

Case Study: Antitumor Activity
In vitro studies have demonstrated that certain derivatives significantly reduce the viability of breast cancer cells, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways . For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • **1,2,3,4-Tetra

Biological Activity

2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of tetrahydroquinolines, which have been studied extensively for their pharmacological potential. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C11H15NC_{11}H_{15}N with a molecular weight of 175.25 g/mol. The structure features a tetrahydroquinoline core with two methyl groups at positions 2 and 6 and an amino group at position 7.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit various enzymes that are crucial in metabolic pathways. For instance, it can act as an inhibitor of cholinesterase enzymes, which are involved in neurotransmitter breakdown .
  • Antioxidant Properties : Research indicates that tetrahydroquinoline derivatives possess antioxidant properties that can protect cells from oxidative stress .
  • Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Research has shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells. Specifically, this compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models. It was found to downregulate key survival pathways in cancer cells .

Analgesic and Anti-inflammatory Effects

The compound has also been investigated for its analgesic properties. In animal models of pain and inflammation, it exhibited significant pain-relieving effects comparable to standard analgesics .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Activity : A recent investigation assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains .
  • Neuroprotective Study : In a neuroprotective study involving neuronal cell lines exposed to oxidative stressors, treatment with this compound resulted in a significant reduction in cell death and preservation of mitochondrial function .
  • Cancer Research : A study focused on the anticancer properties revealed that this compound inhibited cell proliferation in breast cancer cell lines (MCF-7) by inducing G0/G1 phase arrest and promoting apoptosis through caspase activation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
1-Methyl-1H-indoleIndoleAnticancer
4-DimethylaminobenzaldehydeDimethylaminobenzaldehydeAntioxidant
TetrahydroisoquinolineTetrahydroisoquinolineNeuroprotective

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Catalytic Systems : Use palladium-based catalysts (e.g., Pd(dba)₂) with ligands like BINAP or DavePhos to facilitate coupling reactions. Solvent systems such as CH₂Cl₂/MeOH (3:1) have shown efficacy in analogous tetrahydroquinoline syntheses .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is recommended. Monitor purity via TLC and confirm with HPLC (>95% purity) .
  • Yield Optimization : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions. For example, yields of 50–92% were achieved in related quinoline derivatives by adjusting stoichiometry and reaction time .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns. For example, single-crystal studies at 208 K achieved a mean C–C bond accuracy of 0.003 Å .
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) identify substituent effects and ring conformation. Coupling constants (J = 7.6–12.5 Hz) help assign stereochemistry .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict frontier molecular orbitals and electrostatic potential surfaces for reactivity analysis .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles (P280/P281 codes). Use fume hoods for weighing and synthesis to avoid inhalation .
  • Waste Management : Segregate halogenated waste and dispose via licensed facilities. Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacological activity?

  • Methodological Answer :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the 7-position to improve antibacterial potency. Replace methyl groups with bulkier substituents (e.g., adamantyl) to enhance blood-brain barrier penetration .
  • Biological Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays. Compare IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) .

Q. How to resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • In Silico Screening : Use tools like EPA DSSTox to predict acute oral/dermal toxicity (e.g., LD₅₀ > 500 mg/kg). Cross-validate with experimental data from zebrafish embryos or in vitro hepatocyte assays .
  • Dose-Response Studies : Conduct subchronic exposure tests (28-day OECD 407 guidelines) in rodents. Monitor hematological and histopathological endpoints .

Q. What strategies improve the compound’s stability in aqueous solutions?

  • Methodological Answer :

  • pH Optimization : Buffered solutions (pH 6–7) reduce hydrolysis. Lyophilization increases shelf life for in vivo studies .
  • Coordination Chemistry : Form metal complexes (e.g., Cu²⁺, Fe³⁺) to stabilize the tetrahydroquinoline core. Characterize stability via UV-Vis spectroscopy and cyclic voltammetry .

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